2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde

Description

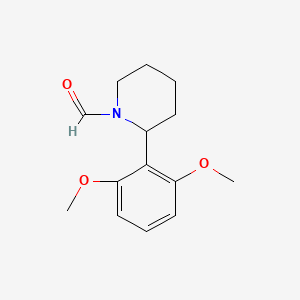

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde is a synthetic organic compound featuring a piperidine core substituted with a 2,6-dimethoxyphenyl group at the 2-position and a carbaldehyde functional group at the 1-position. The compound’s structure combines aromatic methoxy substituents with a heterocyclic amine scaffold, making it a candidate for studying steric, electronic, and pharmacological properties.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenyl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C14H19NO3/c1-17-12-7-5-8-13(18-2)14(12)11-6-3-4-9-15(11)10-16/h5,7-8,10-11H,3-4,6,9H2,1-2H3 |

InChI Key |

ZYDOIGJQLJKBJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde typically involves the reaction of 2,6-dimethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the piperidine ring . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with π-nucleophiles under Lewis acid catalysis. Key findings include:

Table 1: Electrophilic Substitution Reactions with Aromatic Nucleophiles

-

Steric and electronic factors govern regioselectivity. For example, AlBr₃ directs substitution to the ortho position of less hindered electron-donating groups (e.g., –NMe₂) .

-

Reactions with polyaromatic systems (e.g., 1,5-bis(p-tolyloxy)pentane) produce mono- or di-substituted products depending on reagent stoichiometry .

Condensation Reactions

The aldehyde participates in metal-free condensations to form heterocycles:

Oxime Formation

-

Reacts with hydroxylamine under nitrosation conditions (NaNO₂/HCl) to yield vic-dioximes. Nickel(II) catalysts enhance this process, achieving 65–70% yields via α-C–H bond activation .

Isoxazole Synthesis

-

With nitromethane and alkynes, it forms isoxazole-linked conjugates under K₂CO₃/18-crown-6 catalysis (Scheme 6 in ).

Oxidation and Reduction Pathways

Oxidation

-

The aldehyde oxidizes to carboxylic acids using KMnO₄ or CrO₃. For example, pyridine-2-carboxaldehyde derivatives show complete conversion to acids under acidic conditions .

Reduction

-

LiAlH₄ reduces the aldehyde to a primary alcohol. In aromatic systems, this preserves the dimethoxy-phenyl scaffold while modifying the piperidine ring .

Comparative Reactivity Analysis

Table 2: Reactivity Comparison with Structural Analogues

| Compound | Aldehyde Reactivity | Key Differentiator |

|---|---|---|

| Pyridine-2-carboxaldehyde | High | Electron-deficient pyridine ring |

| 3-(2,6-Dimethoxyphenyl)piperidine | Low | Lack of aldehyde group |

| 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde | Moderate | Single methoxy group reduces steric hindrance |

-

The dimethoxy groups enhance electron density at the phenyl ring, facilitating electrophilic substitutions but increasing steric bulk compared to mono-methoxy analogues .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of piperidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can selectively target human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Specific case studies have demonstrated that compounds with piperidine moieties can inhibit tumor growth in preclinical models, suggesting potential for further development into anticancer agents .

-

Neurological Disorders :

- Compounds similar to 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde have been investigated for their potential to treat neurodegenerative diseases. The inhibition of certain enzymes involved in neurodegenerative processes has been a focus, with promising results indicating that such compounds may alleviate symptoms associated with conditions like Alzheimer's disease .

-

Antioxidant Properties :

- The compound's structure suggests potential antioxidant activity, which is essential in combating oxidative stress-related diseases. Studies have indicated that related piperidine derivatives can protect neuronal cells from oxidative damage, thus offering therapeutic avenues for conditions exacerbated by oxidative stress .

Synthetic Applications

- Intermediate in Organic Synthesis :

- This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in the development of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- A study reported the synthesis of novel piperidine derivatives that displayed significant anticancer activity against prostate and breast cancer cell lines. The mechanism involved selective targeting of cancerous cells while preserving normal cell viability .

- Another investigation highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing reactive oxygen species levels in neuronal cells .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde and related compounds:

Detailed Analysis

Substituent Position Effects: The 2,6-dimethoxy configuration in the target compound and SR48692/SR142948A creates a sterically hindered aromatic system, favoring planar interactions with hydrophobic receptor pockets .

Core Scaffold Differences :

- Piperidine vs. Pyrazole : The piperidine ring in the target compound provides a flexible nitrogen-containing scaffold, which may enhance membrane permeability compared to the rigid pyrazole cores in SR48692/SR142948A. However, pyrazole derivatives demonstrate higher receptor-binding specificity due to their constrained geometry .

- Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group in the target compound is electrophilic, enabling Schiff base formation or further derivatization. Conversely, carboxylic acid groups in SR48692 and triazole derivatives enhance water solubility and ionic interactions with receptors .

Biological Activity: Neurotensin receptor antagonists like SR48692 and SR142948A leverage their 2,6-dimethoxyphenyl groups for hydrophobic interactions with receptor subpockets, achieving nanomolar affinity . The target compound’s piperidine-carbaldehyde structure lacks direct receptor data but could serve as a precursor for prodrugs or covalent inhibitors.

Toxicity and Stability :

- Triazole-thio-acetic acid derivatives with 2,4-dimethoxyphenyl groups show predicted low acute toxicity (LD₅₀ > 2,000 mg/kg) via GUSAR modeling, attributed to their polar functional groups . In contrast, adamantane-containing analogs like SR142948A exhibit improved metabolic stability due to steric shielding of labile sites .

Biological Activity

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a dimethoxy-substituted phenyl group, suggests various avenues for biological interaction and therapeutic application. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure can be represented as follows:

This compound includes:

- A piperidine ring , which is known for its presence in various bioactive molecules.

- A dimethoxy-substituted phenyl group , which enhances lipophilicity and may influence interactions with biological targets.

Synthesis Methods

Several synthetic routes have been explored to produce this compound. Common methods include:

- Formylation of piperidine derivatives using appropriate aldehydes.

- Reactions involving dimethoxybenzene derivatives to introduce the dimethoxy substituents.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms of action often involve:

- Induction of apoptosis : Compounds like those derived from the piperidine scaffold can enhance caspase activity, leading to programmed cell death.

- Microtubule destabilization : Some analogs have been observed to inhibit microtubule assembly at concentrations around 20 μM, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties associated with similar compounds. For example:

- In vitro studies demonstrated inhibition of cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- Substitution patterns on the phenyl ring : Variations in methoxy groups can lead to changes in lipophilicity and receptor binding affinity.

- Piperidine modifications : Altering the piperidine ring can affect metabolic stability and bioavailability.

Case Studies and Experimental Findings

-

Anticancer Study : A study involving a series of piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Compound Cell Line IC50 (μM) Mechanism This compound MDA-MB-231 <10 Apoptosis induction Reference Drug (Bleomycin) FaDu 15 DNA damage - Anti-inflammatory Study : Another study reported that compounds with similar structures exhibited significant inhibition of COX enzymes in carrageenan-induced paw edema models, suggesting potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-dimethoxyphenyl)piperidine-1-carbaldehyde, and how can purity be ensured?

Methodological Answer:

- Synthetic Steps :

- Piperidine Functionalization : Start with piperidine and introduce the carbaldehyde group via formylation (e.g., using ClCOCOCl or formic acid derivatives under controlled pH).

- Aryl Coupling : Use Buchwald-Hartwig or Ullmann coupling to attach the 2,6-dimethoxyphenyl group, ensuring regioselectivity by controlling catalyst systems (e.g., Pd(OAc)₂ with ligands like XPhos) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve ≥95% purity.

- Purity Validation :

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- Structural Confirmation :

- Stability Assessment :

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed?

Methodological Answer:

- Chiral Resolution :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during formylation to control stereochemistry.

- Dynamic Kinetic Resolution : Apply asymmetric catalysis (e.g., Ru-BINAP complexes) to minimize racemization .

- Validation :

Q. What strategies mitigate data contradictions in biological activity studies of this compound?

Methodological Answer:

- Experimental Replicates : Perform dose-response assays (e.g., IC50) in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility.

- Control Optimization :

Q. How does the 2,6-dimethoxyphenyl moiety influence receptor binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Methoxy Positioning : Compare binding data of 2,6- vs. 2,4-dimethoxy analogs using molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds with residues (e.g., Tyr³⁵⁰ in GPCRs) .

- Electron Density Maps : Analyze X-ray co-crystal structures (if available) to assess π-π stacking interactions with aromatic receptor pockets .

Q. What are the key considerations for designing in vivo studies with this compound?

Methodological Answer:

- Dosing Protocol :

- Determine pharmacokinetics (PK) via LC-MS/MS after intravenous/oral administration in rodent models.

- Adjust doses based on bioavailability (e.g., hepatic first-pass metabolism).

- Toxicity Screening :

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools :

Data Contradiction & Validation

Q. How to resolve discrepancies in reported cytotoxicity data across studies?

Methodological Answer:

Q. What methods confirm the compound’s stability under long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.